![molecular formula C14H16O5 B1332444 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid CAS No. 40713-26-6](/img/structure/B1332444.png)
6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C14H16O5. It belongs to the benzofuran family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,3-dihydroxybenzoic acid with ethyl iodide in the presence of a base to form the diethoxy derivative. This intermediate is then subjected to cyclization using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the benzofuran ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits several notable biological activities:
- Anticancer Activity : Research has demonstrated that derivatives of benzofuran compounds, including 6,7-diethoxy-3-methyl-1-benzofuran-2-carboxylic acid, show significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that this compound can induce apoptosis in K562 leukemia cells and has shown effectiveness against prostate and colon cancer cell lines .
- Antioxidant Properties : The compound has been investigated for its antioxidant capabilities, which are essential in preventing oxidative stress-related diseases. Antioxidants play a critical role in neutralizing free radicals and protecting cellular integrity .
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's. The mechanism may involve modulation of neurotransmitter levels and reduction of oxidative damage .
Case Studies
Several case studies have highlighted the applications of this compound:
- Anticancer Efficacy : In a study involving various benzofuran derivatives, compounds similar to this compound were screened for anticancer activity against Erlich ascites carcinoma cells. Results indicated that certain modifications enhanced cytotoxicity significantly, suggesting a structure-activity relationship that could be exploited for drug design .
- Apoptosis Induction : Another research focused on the ability of the compound to induce apoptosis in K562 cells through increased reactive oxygen species (ROS) production. The study utilized flow cytometry to analyze early apoptotic changes, confirming that the compound effectively triggers programmed cell death in cancerous cells .
Mechanism of Action
The mechanism of action of 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid
- 6,7-Diethoxy-2-methyl-1-benzofuran-3-carboxylic acid
- 6,7-Diethoxy-3-methyl-1-benzofuran-4-carboxylic acid
Uniqueness
6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern on the benzofuran ring, which can influence its chemical reactivity and biological activity.
Biological Activity
6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid is a compound belonging to the benzofuran family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
This compound can undergo various chemical reactions, including oxidation and reduction. It is synthesized through multi-step reactions and serves as a versatile building block in the development of more complex benzofuran derivatives .
Antimicrobial Activity
Recent studies have indicated that benzofuran derivatives, including this compound, exhibit significant antimicrobial properties.
Table 1: Antimicrobial Activity of Benzofuran Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 0.0195 mg/mL |
C. albicans | 0.0048 mg/mL | |
Bacillus mycoides | 0.0048 mg/mL |
These findings suggest that the compound has potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly in inducing apoptosis in cancer cell lines such as K562 (chronic myelogenous leukemia) and PC3 (prostate cancer).
The mechanism by which this compound exerts its effects involves the induction of reactive oxygen species (ROS), leading to increased apoptosis markers such as activated caspases .
Table 2: Apoptotic Effects on Cancer Cell Lines
Cell Line | Apoptosis Induction (Caspase Activation) | Observations |
---|---|---|
K562 | 1.5 to 5-fold increase | Significant apoptosis observed |
PC3 | Moderate activation | Potential for therapeutic use |
The compound's ability to intercalate with DNA further enhances its anticancer potential by disrupting cellular replication processes .
Case Studies
In various experimental setups, researchers have documented the effects of this compound on different cancer models:
- K562 Cells : The compound demonstrated a strong capacity to induce apoptosis through ROS generation and caspase activation.
- PC3 Cells : Similar apoptotic effects were observed with moderate efficacy, indicating potential for further development in prostate cancer therapies.
Properties
IUPAC Name |
6,7-diethoxy-3-methyl-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-4-17-10-7-6-9-8(3)11(14(15)16)19-12(9)13(10)18-5-2/h6-7H,4-5H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMNICDRZDYPNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C(=C(O2)C(=O)O)C)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353549 |
Source
|
Record name | 6,7-diethoxy-3-methyl-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40713-26-6 |
Source
|
Record name | 6,7-diethoxy-3-methyl-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.